Allopseudococaine Hydrochloride Allopseudococaine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17964912
InChI: InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12?,13-,14?,15?;/m1./s1
SMILES:
Molecular Formula: C17H22ClNO4
Molecular Weight: 339.8 g/mol

Allopseudococaine Hydrochloride

CAS No.:

Cat. No.: VC17964912

Molecular Formula: C17H22ClNO4

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Allopseudococaine Hydrochloride -

Specification

Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
IUPAC Name methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12?,13-,14?,15?;/m1./s1
Standard InChI Key PIQVDUKEQYOJNR-IHBSAOCSSA-N
Isomeric SMILES CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.Cl
Canonical SMILES CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Introduction

Chemical Identity and Stereochemical Classification

Allopseudococaine Hydrochloride (C₁₇H₂₂ClNO₄) is the hydrochloride salt of allopseudococaine, a diastereoisomer of cocaine distinguished by its stereochemical configuration at four chiral centers . The cocaine skeleton, a 2-carbomethoxy-3-benzoxytropane, permits four diastereoisomeric forms: cocaine, pseudococaine, allococaine, and allopseudococaine . Willstätter’s foundational work established that these isomers arise from permutations in the orientation of the C3 hydroxyl and C2 carbomethoxy groups . Allopseudococaine specifically adopts an α-configuration at C3-OH and an equatorial benzoyloxy group, contrasting with cocaine’s β-C3-OH and axial benzoyloxy arrangement .

Synthetic Pathways and Intermediate Characterization

Hydrogenation of 2-Carbomethoxytropinone

The synthesis begins with racemic 2-carbomethoxytropinone (2-CMT), subjected to catalytic hydrogenation in aqueous acetic acid using Adams’ catalyst (PtO₂) . This step yields a mixture of ecgonine methyl ester (EME) isomers, including the precursor to allopseudococaine. Key intermediates exhibit distinct melting points and analytical profiles:

CompoundFormulaC% (Calc/Found)H% (Calc/Found)M.P. (°C)
EME Isomer IC₁₀H₁₇NO₃60.3/60.48.6/8.881.5–83.5
EME Isomer VC₁₀H₁₇NO₃60.3/60.08.6/8.680
Allopseudococaine (VI)C₁₇H₂₁NO₄67.3/67.57.0/6.798
Ecgonine Hydrochloride (IV)C₉H₁₆ClNO₃58.1/58.17.8/8.0231–233

Benzoylation and Isolation

Benzoylation of EME Isomer V with benzoyl chloride in pyridine produces Allopseudococaine base, which is subsequently converted to its hydrochloride salt via HCl treatment . Critical purification steps exploit differential solubility: the hydrochloride is insoluble in dry acetone, facilitating separation from unreacted benzoyl chloride and EME . Picrate derivatives further aid identification, with Allopseudococaine picrate melting at 162°C versus 179°C for pseudococaine .

Structural Elucidation and Spectroscopic Properties

X-ray Crystallography and Conformational Analysis

While no X-ray structure of Allopseudococaine Hydrochloride exists, analogous cocaine studies reveal torsional flexibility in solution. Cocaine hydrochloride adopts a crystal structure with torsion angles α₁ ≈ 180° (C2-C3-O-Cbenzoyl) and α₆ ≈ 0° (C1-C2-O-COmethyl) . Computational models suggest Allopseudococaine diverges via α₂ and α₄ angles, altering benzoyloxy and methyl ester spatial orientations .

Chiroptical Spectroscopy

Vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectra highlight conformational sensitivity. Cocaine’s aqueous solution structure differs from its crystalline form, a finding likely applicable to Allopseudococaine . Key spectral differences arise from benzoyloxy group vibrations (≈1,700 cm⁻¹) and tropane ring deformations (≈1,200 cm⁻¹) .

Pharmacological and Forensic Considerations

Unlike (-)-cocaine, Allopseudococaine lacks natural occurrence and is exclusively synthetic . Its pharmacological profile remains uncharacterized, though structural similarities suggest potential interaction with monoamine transporters. Forensic differentiation from cocaine relies on chiral chromatography or enantiomer-specific crystallization . Notably, synthetic (±)-cocaine yields identical microcrystalline precipitates with gold chloride, complicating distinction without advanced spectroscopy .

Challenges in Synthesis and Stability

Intermediate Instability

2-CMT undergoes rapid decarboxylation under acidic conditions and self-condensation at pH >10, necessitating precise pH control during extraction . Anhydrous 2-CMT degrades within days unless stabilized as a hydrate .

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